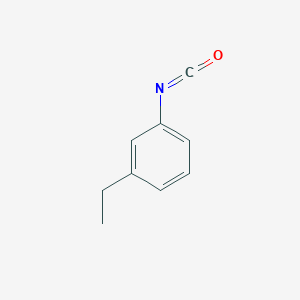![molecular formula C7H8N2 B1585805 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin CAS No. 496-13-9](/img/structure/B1585805.png)
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin
Übersicht
Beschreibung
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine is a heterocyclic compound that features a fused bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus. This compound is one of the six structural isomers of pyrrolopyridine and is known for its broad spectrum of pharmacological properties . It is an important scaffold in medicinal chemistry due to its occurrence in various biologically active substances .
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine has numerous scientific research applications. It is used in the development of analgesic, hypnotic, and psychotropic agents . Derivatives of this compound have been found to inhibit aldose reductase activity, which is significant in the treatment of diabetic complications . Additionally, 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates have shown HIV-1 suppressing properties . The compound is also a potent inhibitor of human nicotinamide phosphoribosyltransferase (NAMPT), making it a valuable target in cancer research .
Wirkmechanismus
Target of Action
The primary target of the compound 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is the Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 plays a crucial role in the regulation of immune responses, including T cell activation, differentiation, and survival .
Mode of Action
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine interacts with HPK1, inhibiting its activity . This inhibition can lead to changes in the immune response, particularly affecting the behavior of T cells .
Biochemical Pathways
The inhibition of HPK1 by 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine affects several biochemical pathways. Most notably, it impacts the MAPK signaling pathway, which plays a key role in regulating immune responses . The downstream effects of this include changes in T cell activation, differentiation, and survival .
Pharmacokinetics
One study suggests that a compound derived from 2,3-dihydro-1h-pyrrolo[3,4-c]pyridine exhibited satisfactory pharmacokinetic properties in mice . These properties can impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine’s action primarily involve changes in T cell behavior. By inhibiting HPK1, this compound can potentially alter T cell activation, differentiation, and survival . This could have significant implications for the treatment of diseases involving the immune system .
Action Environment
The action, efficacy, and stability of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine can be influenced by various environmental factors. For instance, factors such as pH and temperature could potentially affect the compound’s stability and activity
Biochemische Analyse
Biochemical Properties
It has been found that derivatives of this compound can act as inhibitors of hematopoietic progenitor kinase 1 (HPK1), which plays a role in cellular signaling pathways .
Cellular Effects
The cellular effects of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine are largely dependent on its specific interactions with cellular biomolecules. For instance, its derivatives have been found to inhibit the activity of HPK1, which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine involves its interaction with biomolecules such as enzymes. For example, its derivatives can inhibit HPK1, potentially leading to changes in gene expression .
Vorbereitungsmethoden
The synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine can be achieved through several synthetic routes. One common method involves the fusion of pyridine-3,4-dicarboxylic acids with primary amines . The use of microwave irradiation has been demonstrated to enhance this procedure . Another method includes the regioselective reduction of 1,3-dioxopyrrolo[3,4-c]pyridines with tin dust followed by treatment with triethylsilane . Additionally, 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine can be synthesized from 3-chloro-N-[(diphenylphosphoryl)methyl]-N-methylisonicotinamide by treatment with a base and cyclization of the obtained aryne intermediate followed by dephosphorylation .
Analyse Chemischer Reaktionen
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, 3-oxopyrrolo[3,4-c]pyridines can be prepared by regioselective reduction of 1,3-dioxopyrrolo[3,4-c]pyridines with tin dust followed by treatment with triethylsilane . The compound can also be synthesized by the condensation of intermediate methyl 3-(chlorocarbonyl)-isonicotinate with amines . Major products formed from these reactions include 1-oxo-, 3-oxo-, and 1,3-dioxopyrrolo[3,4-c]pyridines .
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine can be compared with other similar compounds such as pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine. While all these compounds share a fused bicyclic ring system, their pharmacological properties and applications differ. For instance, pyrrolo[3,2-c]pyridine derivatives have been studied for their anticancer and antiarthritic properties . On the other hand, pyrrolo[2,3-b]pyridine derivatives are known for their inhibitory effects on epidermal growth factor receptor (EGFR) and are used in cancer treatment . The unique structural arrangement of nitrogen atoms in 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine contributes to its distinct pharmacological profile and makes it a valuable scaffold in drug discovery .
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-8-4-7-5-9-3-6(1)7/h1-2,4,9H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIACNNDCIUUION-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364032 | |
| Record name | 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496-13-9 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1585728.png)









